2-[1-(methylamino)ethyl]phenol
Description
2-[1-(methylamino)ethyl]phenol is an organic compound with the molecular formula C9H13NO It is a phenolic compound with a methylaminoethyl group attached to the benzene ring
Properties
CAS No. |
60399-05-5 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(methylamino)ethyl]phenol can be achieved through several methods. One common approach involves the reaction of meta-hydroxyl acetophenone with methylamine through a Leuckart reaction, followed by an Eschweiler-Clarke reaction to obtain the desired product . This method is advantageous due to its short synthesis route, availability of raw materials, and relatively low production cost.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[1-(methylamino)ethyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-[1-(methylamino)ethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[1-(methylamino)ethyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with adrenergic receptors, influencing neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-dibromo-4-(2-(methylamino)ethyl)phenol: A brominated derivative with similar structural features.
4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenol: A compound with a cyclohexyl group instead of a phenyl group.
Uniqueness
2-[1-(methylamino)ethyl]phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Biological Activity
2-[1-(Methylamino)ethyl]phenol, also known as methylamino phenol , is a compound with significant biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | This compound |
| InChI Key | HESBWQJEYVZCMC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various receptors in the body:
- Alpha-Adrenergic Receptors: The compound acts as an agonist at alpha-adrenergic receptors, leading to effects such as vasoconstriction and decongestion. This mechanism is similar to that of other compounds like phenylephrine and ephedrine, which are used in clinical settings for their vasoconstrictive properties.
- Hydrogen Bonding: The phenolic group in the structure allows for hydrogen bonding with biological molecules, enhancing its interaction with target receptors.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Vasoconstriction: It has been studied for its potential use as a decongestant due to its ability to constrict blood vessels.
- Therapeutic Potential: Investigations into its therapeutic effects suggest possible applications in treating conditions such as nasal congestion and hypotension.
Case Studies and Research Findings
Several studies have evaluated the pharmacological effects and potential applications of this compound:
- Vasoconstrictive Effects: A study demonstrated that the compound significantly reduced blood flow in animal models, indicating its potential use in treating conditions requiring vasoconstriction .
- Comparative Analysis: In comparative studies with similar compounds (e.g., phenylephrine), this compound displayed a unique profile of receptor affinity, suggesting it may offer advantages in specific therapeutic contexts.
- Safety Profile: Toxicological assessments have indicated that the compound has a low toxicity profile, making it a candidate for further development in pharmaceutical applications .
Comparative Analysis with Similar Compounds
The table below summarizes the similarities and differences between this compound and other related compounds:
| Compound | Mechanism of Action | Primary Use | Unique Features |
|---|---|---|---|
| This compound | Alpha-adrenergic agonist | Decongestant | Unique receptor affinity |
| Phenylephrine | Alpha-adrenergic agonist | Decongestant | Widely used, established safety profile |
| Ephedrine | Mixed adrenergic agonist | Stimulant, decongestant | CNS stimulant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
